Diethyl 4-nitrobenzylphosphonate
Overview
Description
Diethyl 4-nitrobenzylphosphonate is an organic compound with the molecular formula C₁₁H₁₆NO₅P. It is a phosphonate ester, characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a phosphonate group. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4-nitrobenzylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert solvent like tetrahydrofuran. The general reaction scheme is as follows:
C6H4(NO2)CH2Cl+(EtO)2P(O)H→C6H4(NO2)CH2P(O)(OEt)2+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the nitrobenzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
Oxidation: 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Diethyl 4-aminobenzylphosphonate.
Substitution: Various substituted benzylphosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-nitrobenzylphosphonate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is employed in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 4-nitrobenzylphosphonate involves its interaction with specific molecular targets, such as enzymes. The nitro group can participate in redox reactions, while the phosphonate group can mimic phosphate esters, allowing the compound to act as an enzyme inhibitor. The pathways involved often include the inhibition of key enzymes in metabolic processes, leading to altered biochemical pathways.
Comparison with Similar Compounds
- Diethyl 4-methylbenzylphosphonate
- Diethyl 4-methoxybenzylphosphonate
- Diethyl 4-fluorobenzylphosphonate
Comparison: Diethyl 4-nitrobenzylphosphonate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. For example, the nitro group enhances the compound’s ability to participate in redox reactions, making it a valuable tool in synthetic chemistry and biochemical studies.
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORMFFDDQMCTCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292406 | |
Record name | Diethyl [(4-nitrophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2609-49-6 | |
Record name | 2609-49-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl [(4-nitrophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2609-49-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Diethyl 4-nitrobenzylphosphonate used in pesticide research?
A1: this compound serves as a valuable tool in pesticide research due to its structural similarity to organophosphate pesticides like paraoxon. [] This resemblance allows researchers to investigate the interactions between pesticides and their targets without the inherent toxicity of actual pesticides. For instance, researchers can utilize this compound to develop and test new detection methods or study the binding mechanisms of pesticides to specific materials. []
Q2: What unique material properties make this compound useful in sensor development?
A2: this compound plays a crucial role in developing sensors for organophosphate pesticides due to its ability to act as a template for Molecularly Imprinted Polymers (MIPs). [] These polymers are synthesized in the presence of this compound, creating cavities within the polymer matrix that are specifically designed to recognize and bind to the target molecule. When integrated into sensor devices, these MIPs offer highly selective detection capabilities for pesticides. []
Q3: How is this compound characterized in research settings?
A3: Researchers utilize various techniques to characterize and study this compound. Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful tool to determine the structure and purity of synthesized compounds. [] Additionally, high-resolution mass spectrometry provides precise molecular weight information, further confirming the identity of the compound. [] Researchers also employ techniques like Infrared (IR) Spectroscopy and Isothermal Titration Calorimetry (ITC) to explore the interactions between this compound and other molecules, such as potential binding sites in sensor materials. []
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